2-n-ButyloxyphenylZinc bromide
Description
2-n-Butyloxyphenylzinc bromide is an organozinc compound characterized by a zinc center bonded to a bromine atom and a 2-n-butyloxyphenyl organic ligand. This compound belongs to the class of arylzinc halides, which are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions such as Negishi couplings. The butyloxy (-OCH₂CH₂CH₂CH₃) substituent at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and stability. Synthesized via transmetallation from Grignard reagents or direct insertion of zinc into pre-functionalized aryl halides, this compound exhibits moderate air sensitivity and is typically handled under inert conditions.
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);butoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-7H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KHEOIYFBPYLAON-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-n-ButyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2-n-Butyloxyphenyl bromide+Zn→2-n-ButyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as photochemical reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-n-ButyloxyphenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or alcohols.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of halides or other nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-n-ButyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-n-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc group to a metal catalyst, facilitating the formation of new carbon-carbon bonds.
Nucleophilic Addition: The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules
Comparison with Similar Compounds
Key Observations :
- The ortho-substituted butyloxy group induces greater steric hindrance compared to methoxy or chloro substituents, leading to longer Zn–Br bond lengths and higher melting points due to enhanced van der Waals interactions .
- Unlike 2-chlorophenylzinc bromide, which exhibits stronger Zn–Cl dipole interactions, the butyloxy group’s electron-donating nature reduces electrophilicity at the zinc center, slowing reaction kinetics in cross-couplings.
Research Findings and Data Analysis
Recent studies highlight the trade-offs between steric bulk and reactivity in ortho-substituted arylzinc bromides:
- Crystallography : Single-crystal X-ray diffraction of 2-n-Butyloxyphenylzinc bromide confirms a distorted tetrahedral geometry at zinc, with intermolecular Br⋯H–C interactions contributing to layered packing, similar to ionic hydrogen-bonded frameworks observed in other bromide salts .
- Kinetic Studies : Pseudo-first-order rate constants for transmetallation reactions are 30% lower than those of phenylzinc bromide, aligning with steric hindrance models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
